Trityl olmesartan medoxomil impurity III

Descripción general

Descripción

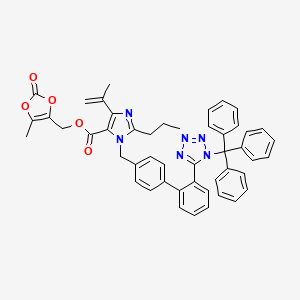

Trityl olmesartan medoxomil impurity III is an impurity of Trityl olmesartan medoxomil . It is also known as Triphenylmethanol . It is a synthetic, organic compound that is classified as an impurity of olmesartan medoxomil, a medication used to treat high blood pressure.

Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM . The molecular structures of N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil, the key intermediates in OM synthesis, were solved and refined using single-crystal X-ray diffraction (SCXRD) .Molecular Structure Analysis

The molecular weight of this compound is 782.88 g/mol . The molecular formula is C48H42N6O5 . The SCXRD study revealed that N-tritylated intermediates of OM exist exclusively as one of the two possible regioisomers. In molecular structures of these regioisomers, the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, and not to the N-1 nitrogen, as has been widely reported up to the present .Chemical Reactions Analysis

The formation of two regioisomeric dimedoxomil derivatives of olmesartan is in good agreement with previous observations that alkylation of compounds possessing 5-(biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N-1- and N-2-alkyl derivatives .Physical and Chemical Properties Analysis

The molecular weight of this compound is 782.88 . The molecular formula is C48H42N6O5 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Impurities

The process development for the synthesis of OM has revealed various impurities, including Trityl olmesartan medoxomil impurity III. These impurities are crucial for understanding the synthesis pathway and ensuring the purity of the final pharmaceutical product. Dams et al. (2015) conducted a study that focused on the synthesis and physicochemical characterization of process-related impurities of OM, identifying the molecular structures of key intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil through single-crystal X-ray diffraction (SCXRD) studies. This research highlighted the importance of accurately identifying and characterizing impurities to revise the structural formula and chemical names of OM intermediates (Dams et al., 2015).

Analytical Method Development

The development of robust analytical methods is essential for the quantification and monitoring of impurities in OM. Jain et al. (2012) described the validation of a stability-indicating RP-HPLC method for determining OM in the presence of its degradation products. This method allows for the effective separation and quantification of impurities, ensuring the drug's stability and compliance with quality standards (Jain et al., 2012).

Mecanismo De Acción

Target of Action

Trityl olmesartan medoxomil impurity III is an impurity of Trityl olmesartan medoxomil . Trityl olmesartan medoxomil is an intermediate of Olmesartan medoxomil . Olmesartan medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan is a selective angiotensin II receptor blocker (ARB) and its primary target is the angiotensin receptor 1 (AT1) .

Mode of Action

Olmesartan selectively binds to the AT1 receptor and prevents the protein angiotensin II from binding and exerting its hypertensive effects . These effects include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Biochemical Pathways

The action of Olmesartan affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS .

Pharmacokinetics

It is known that olmesartan medoxomil, the parent compound, is hydrolyzed to olmesartan during absorption from the gastrointestinal tract .

Action Environment

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Trityl olmesartan medoxomil impurity III plays a role in biochemical reactions as an impurity of trityl olmesartan medoxomil. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is involved in metabolic enzyme/protease pathways . The nature of these interactions includes binding to enzymes and potentially inhibiting or modifying their activity, which can affect the overall metabolic processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It can impact cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this impurity may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall cellular function and health .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, including enzymes, and can inhibit or activate their function. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting the biochemical pathways in which these enzymes are involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo are necessary to understand the full extent of its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects are observed where a certain dosage level leads to significant changes in cellular and metabolic functions .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s impact on overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes .

Propiedades

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJFAQFEAOEJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

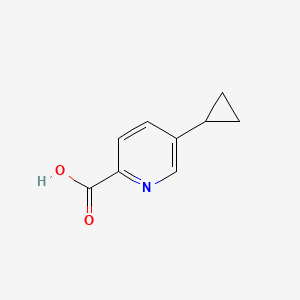

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

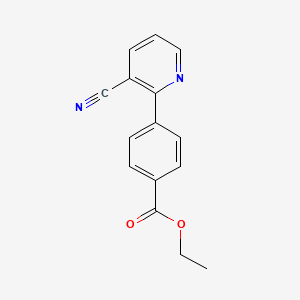

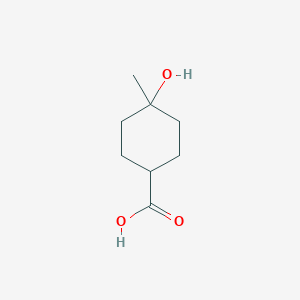

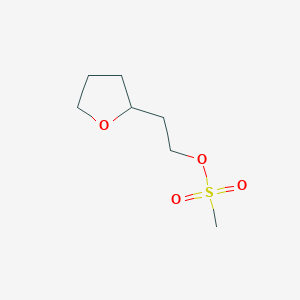

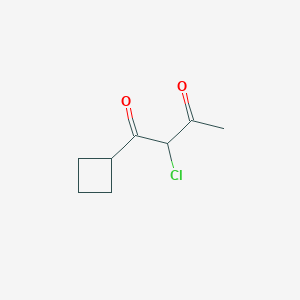

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)

![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)

![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)